Lesinurad

URAT1 inhibition IC50 comparative pharmacology

Lesinurad is the definitive selective URAT1/OAT4 inhibitor for translational gout research. Unlike probenecid, its clean OAT1/OAT3-sparing profile eliminates confounding off-target renal transporter interactions, making it the superior tool for isolated URAT1 mechanistic studies and DDI risk assessments. With demonstrated clinical synergy alongside XOIs (allopurinol, febuxostat) and a safety profile devoid of benzbromarone-class mitochondrial toxicity, Lesinurad serves as the benchmark for next-generation uricosuric development. Procure high-purity Lesinurad for in vivo hyperuricemia modeling, transporter pharmacology, and SAR-driven medicinal chemistry programs.

Molecular Formula C17H14BrN3O2S
Molecular Weight 404.3 g/mol
CAS No. 1890222-26-0
Cat. No. B8021901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLesinurad
CAS1890222-26-0
Molecular FormulaC17H14BrN3O2S
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O
InChIInChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23)
InChIKeyFGQFOYHRJSUHMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lesinurad (CAS 1890222-26-0) Procurement & Selection Guide: Mechanism, Class Position, and Baseline Characteristics


Lesinurad (CAS 1890222-26-0) is a selective uric acid reabsorption inhibitor (SURI) indicated for the treatment of hyperuricemia associated with gout in combination with a xanthine oxidase inhibitor (XOI) [1]. It is a small molecule that primarily targets the renal urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the proximal tubule [2]. Unlike earlier-generation uricosurics such as probenecid and benzbromarone, lesinurad was developed to achieve a more favorable selectivity profile, minimizing off-target interactions with other renal organic anion transporters (OAT1/OAT3) and reducing the risk of mitochondrial toxicity [3].

Lesinurad (CAS 1890222-26-0): Why In-Class Substitution with Probenecid, Benzbromarone, or Dotinurad Fails to Meet Research & Clinical Specifications


In-class uricosurics are not functionally interchangeable. Probenecid exhibits a broad inhibition of OAT1 and OAT3, leading to clinically significant drug-drug interactions [1]. Benzbromarone, while a potent URAT1 inhibitor, is associated with a risk of mitochondrial toxicity and PPARγ induction, limiting its therapeutic window [2]. Newer agents like dotinurad demonstrate superior URAT1 selectivity but differ fundamentally in their in vivo pharmacology, transporter interaction profile, and clinical dosing requirements [3]. Selection of lesinurad is justified only when the specific combination of URAT1/OAT4 inhibition, proven additive efficacy with XOIs, and defined OAT1/OAT3 sparing profile aligns with the research or clinical protocol requirements.

Lesinurad (CAS 1890222-26-0) Quantified Differentiation: Direct Comparator Data for Scientific Selection


URAT1 Inhibitory Potency: Lesinurad vs. Benzbromarone, Probenecid, and Dotinurad

Lesinurad demonstrates intermediate URAT1 inhibitory potency relative to other uricosurics. In a head-to-head in vitro comparison using human URAT1-expressing cells, lesinurad inhibited URAT1 with an IC50 of 30.0 μM, which is 5.5-fold weaker than benzbromarone (IC50 = 0.190 μM) but 5.5-fold more potent than probenecid (IC50 = 165 μM) [1]. In contrast, the newer agent dotinurad exhibits substantially higher potency with an IC50 of 0.0372 μM. This quantitative hierarchy informs selection based on required target engagement thresholds.

URAT1 inhibition IC50 comparative pharmacology urate transporter

Renal Transporter Selectivity: OAT1 and OAT3 Sparing Profile of Lesinurad vs. Probenecid

A key differentiator for lesinurad is its lack of clinically relevant inhibition of organic anion transporters OAT1 and OAT3, unlike probenecid. In vitro studies demonstrated that at clinically achievable concentrations, lesinurad did not inhibit OAT1 or OAT3, whereas probenecid is a known potent inhibitor of these transporters [1]. This translates into a lower potential for drug-drug interactions (DDIs) with commonly co-administered medications such as antibiotics, antivirals, and NSAIDs that rely on OAT-mediated renal secretion.

OAT1 OAT3 transporter selectivity drug-drug interactions probenecid

Mitochondrial Toxicity and PPARγ Induction: Lesinurad vs. Benzbromarone Safety Differential

Lesinurad demonstrated a low risk for mitochondrial toxicity and peroxisome proliferator-activated receptor gamma (PPARγ) induction compared to benzbromarone. In vitro assays measuring changes in mitochondrial membrane potential and PPARγ activity showed that lesinurad, at clinically relevant concentrations, did not induce these off-target effects, which are associated with the hepatotoxicity observed with benzbromarone [1].

mitochondrial toxicity PPARγ benzbromarone safety pharmacology hepatotoxicity

Additive Urate-Lowering Efficacy with Xanthine Oxidase Inhibitors: Lesinurad Plus Febuxostat Clinical Superiority

In a 12-month Phase III clinical trial (CRYSTAL) of 324 patients with tophaceous gout, the addition of lesinurad 400 mg to febuxostat 80 mg resulted in 76.1% of patients achieving a serum urate (sUA) target of <5.0 mg/dL at month 6, compared to 46.8% with febuxostat alone (P < 0.0001) [1]. Furthermore, the combination of lesinurad (200 mg and 400 mg) with febuxostat significantly reduced total target tophi area by 50.1% and 52.9%, respectively, versus a 28.3% reduction with febuxostat monotherapy (P < 0.05) [1].

combination therapy febuxostat tophaceous gout serum urate phase III trial

Integrated Safety Profile at Approved Dose: Lesinurad 200 mg + XOI vs. XOI Alone

An integrated safety analysis of three pivotal Phase III trials and two extension studies (total 1,957 patient-years of exposure) demonstrated that lesinurad 200 mg once daily in combination with an XOI has a safety profile comparable to XOI monotherapy. The exposure-adjusted incidence rate for any treatment-emergent adverse event (TEAE) was 192.5 per 100 person-years (PY) for lesinurad 200 mg + XOI versus 188.7 per 100 PY for XOI alone [1]. Renal-related TEAE rates were 7.3 per 100 PY for lesinurad 200 mg + XOI versus 5.6 per 100 PY for XOI alone [1].

safety adverse events renal safety tolerability phase III pooled analysis

Structural Differentiation: Lesinurad's Triazole Scaffold vs. Benzbromarone and Probenecid

Lesinurad possesses a unique chemical scaffold based on a triazole core, which is structurally distinct from the benzofuran derivative benzbromarone and the sulfonamide-based probenecid [1]. This structural divergence underpins the differential transporter selectivity profile observed. Structure-activity relationship (SAR) studies have identified that modifications to the lesinurad scaffold can yield analogues with significantly altered potency, such as compound 1g, which is 225-fold more potent than the parent molecule in vitro (IC50 = 0.032 μM for 1g vs 7.20 μM for lesinurad against human URAT1) [2].

chemical structure SAR lesinurad benzbromarone probenecid triazole

Lesinurad (CAS 1890222-26-0): Evidence-Backed Application Scenarios for Procurement and Study Design


Preclinical Combination Therapy Studies in Hyperuricemia/Gout Models

Lesinurad is ideally suited for in vivo studies examining the additive or synergistic effects of URAT1 inhibition combined with XOIs (allopurinol or febuxostat). Its demonstrated clinical efficacy in reducing sUA and tophi when added to febuxostat [1] provides a strong translational rationale. Researchers can use lesinurad to model the clinical scenario of 'inadequate response to XOI monotherapy' in rodent models of hyperuricemia. For procurement, the 200 mg human-equivalent dose should be scaled appropriately for the chosen species.

Transporter Selectivity and Drug-Drug Interaction (DDI) Profiling

Lesinurad serves as a valuable tool compound for investigating the role of URAT1 and OAT4 in renal urate handling without the confounding effects of OAT1/3 inhibition. Its clean selectivity profile relative to probenecid [2] makes it the preferred agent for in vitro and in vivo studies designed to isolate URAT1-mediated effects on urate excretion or to assess potential DDIs with co-administered OAT substrates. This application is particularly relevant for CROs and pharmaceutical companies conducting transporter-mediated DDI risk assessments.

Safety Pharmacology and Toxicology Benchmarking

In safety pharmacology panels, lesinurad can be employed as a benchmark compound to define the 'acceptable' profile for a modern URAT1 inhibitor. Its low potential for mitochondrial toxicity and PPARγ induction, in contrast to benzbromarone [3], provides a quantitative baseline for evaluating the off-target risk of novel URAT1 inhibitor candidates. Procurement of lesinurad for this purpose ensures a comparator with well-characterized in vitro safety margins.

Medicinal Chemistry and SAR Exploration

The triazole scaffold of lesinurad represents a validated starting point for the design of next-generation URAT1 inhibitors. As demonstrated by the 225-fold potency increase achieved with analogue 1g [4], the lesinurad core is amenable to significant structural optimization. Procuring lesinurad as a reference standard is essential for medicinal chemistry groups engaged in SAR studies, enabling direct comparative assessment of novel analogues in URAT1 inhibition assays and in vivo urate-lowering models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lesinurad

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.